Unveiling the Chemical Landscape of Fmoc-D-2-Me-Trp-OH: A Technical Guide for Advanced Research
Unveiling the Chemical Landscape of Fmoc-D-2-Me-Trp-OH: A Technical Guide for Advanced Research
For Immediate Release
A comprehensive technical guide detailing the chemical properties, synthesis protocols, and potential biological significance of Fmoc-D-2-Me-Trp-OH is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this N-α-Fmoc-protected derivative of D-2-methyltryptophan, a crucial building block for the synthesis of novel peptides with unique structural and functional characteristics.
Fmoc-D-2-Me-Trp-OH, with the chemical formula C₂₇H₂₄N₂O₄ and a molecular weight of 440.49 g/mol , is a white to off-white solid. The presence of a methyl group at the 2-position of the indole (B1671886) ring introduces significant steric hindrance and alters the electronic properties of the tryptophan side chain, thereby influencing the conformation and bioactivity of peptides incorporating this modified amino acid.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-D-2-Me-Trp-OH is presented in the table below. While a specific melting point has not been definitively reported in publicly available literature, its boiling point is noted to be 716.2 ± 60.0 °C at 760 mmHg.
| Property | Value | Reference |
| CAS Number | 196808-79-4 | N/A |
| Molecular Formula | C₂₇H₂₄N₂O₄ | N/A |
| Molecular Weight | 440.49 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 716.2 ± 60.0 °C at 760 mmHg | N/A |
| Purity | ≥98% | N/A |
| Storage | Store at 0-8 °C | N/A |
Solubility: Qualitative solubility information suggests that Fmoc-D-2-Me-Trp-OH is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). However, quantitative solubility data in a range of solvents is not readily available.
Spectroscopic Data
While specific spectroscopic data for Fmoc-D-2-Me-Trp-OH is not widely published, the expected spectral characteristics can be inferred from the parent compound, Fmoc-D-Trp-OH. Key expected signals would include those corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-tryptophan backbone, and the distinct signals from the 2-methylated indole ring. Researchers should anticipate characteristic peaks in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that confirm the integrity of the molecule.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-2-Me-Trp-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this sterically hindered amino acid may require optimized coupling conditions to ensure efficient peptide bond formation.
Recommended Coupling Protocol:
A standard protocol for coupling Fmoc-D-2-Me-Trp-OH to a resin-bound peptide is outlined below. Optimization of coupling time and reagents may be necessary depending on the peptide sequence and the preceding amino acid.
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
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Activation and Coupling:
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Pre-activate a 3-5 fold molar excess of Fmoc-D-2-Me-Trp-OH with a suitable coupling agent such as HBTU/HOBt (1:1 molar ratio) or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be required due to the steric hindrance of the 2-methyl group.
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Washing: Wash the resin with DMF to remove excess reagents.
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Monitoring: Perform a Kaiser test or other qualitative tests to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.
Deprotection Protocol:
The Fmoc group of the newly incorporated Fmoc-D-2-Me-Trp-OH can be removed using the standard deprotection conditions mentioned in step 2 of the coupling protocol.
Caption: General workflow for the incorporation of Fmoc-D-2-Me-Trp-OH in SPPS.
Biological Significance and Signaling Pathways
The introduction of a methyl group at the 2-position of the tryptophan indole ring can significantly impact the biological activity of peptides. This modification can:
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Enhance Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
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Modulate Receptor Binding: The altered size, shape, and hydrophobicity of the side chain can influence the binding affinity and selectivity of the peptide for its target receptor.
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Induce Specific Conformations: The steric hindrance can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.
While specific signaling pathways directly modulated by peptides containing 2-methyl-tryptophan are not yet extensively characterized, research into tryptophan-rich peptides suggests potential involvement in antimicrobial and cell-penetrating activities. The modified indole ring may facilitate interactions with cell membranes, leading to membrane disruption or translocation into the cell.
Caption: Potential biological implications of incorporating 2-methyl-tryptophan into peptides.
Conclusion
Fmoc-D-2-Me-Trp-OH is a valuable tool for peptide chemists and drug discovery professionals seeking to design novel peptides with enhanced stability and tailored biological activities. The steric and electronic modifications imparted by the 2-methyl group offer a strategic approach to overcoming the limitations of natural peptides. Further research into the precise impact of this modification on peptide structure-activity relationships and its role in modulating specific signaling pathways is warranted and holds significant promise for the development of next-generation peptide therapeutics.
